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Compound of Interest

Compound Name:
2,5-Dimethylthiophene-3-boronic

acid

Cat. No.: B576047 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic signature of

2,5-Dimethylthiophene-3-boronic acid (CAS No. 162607-23-0). As a key building block in

organic synthesis and drug discovery, a thorough understanding of its spectral characteristics is

paramount for researchers, scientists, and professionals in drug development. This document

moves beyond a simple listing of data, offering insights into the experimental rationale and a

detailed interpretation of the predicted spectroscopic data based on fundamental principles and

analogous compounds.

While experimental spectra for this specific compound are not publicly available, this guide

provides a robust, predicted spectroscopic profile based on established principles of Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This

predictive approach serves as a powerful tool for compound identification, purity assessment,

and structural elucidation.

Molecular Structure and a Priori Considerations
2,5-Dimethylthiophene-3-boronic acid is an organoboron compound featuring a thiophene

ring substituted with two methyl groups and a boronic acid moiety. This unique combination of

functional groups dictates its chemical reactivity and spectroscopic properties.
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]; } "]; } Caption: Molecular Structure of 2,5-Dimethylthiophene-3-boronic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2,5-Dimethylthiophene-3-boronic acid, we predict the ¹H and ¹³C

NMR spectra. A key consideration for boronic acids is their tendency to form cyclic anhydrides

(boroxines) upon dehydration, which can lead to complex or broad NMR signals. To ensure a

clear spectrum of the monomeric acid, the choice of solvent and sample preparation is critical.
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2.1. Experimental Protocol: ¹H and ¹³C NMR
Rationale: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic.

Its ability to form hydrogen bonds with the boronic acid hydroxyl groups helps to break up

oligomeric species and sharpen the signals of the B(OH)₂ protons. Furthermore, its residual

solvent peak does not overlap with the expected signals of the analyte.

Sample Preparation: Weigh approximately 5-10 mg of 2,5-Dimethylthiophene-3-boronic
acid into a clean, dry NMR tube.

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

Dissolution: Gently agitate the tube to ensure complete dissolution of the sample. Mild

warming may be applied if necessary, but care should be taken to avoid dehydration.

Spectrometer Setup:

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a

good signal-to-noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

due to the low natural abundance of ¹³C.

Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC =

39.52 ppm).[1]

2.2. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.2 Broad Singlet 2H B(OH)₂

~7.0 - 7.2 Singlet 1H Thiophene C4-H

~2.5 Singlet 3H Thiophene C5-CH₃

~2.3 Singlet 3H Thiophene C2-CH₃
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2.3. Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is relatively simple and highly diagnostic. The two methyl

groups are in different chemical environments and are therefore expected to appear as two

distinct singlets. The proton on the thiophene ring (C4-H) is also a singlet as it has no adjacent

protons to couple with. The hydroxyl protons of the boronic acid group are expected to be a

broad singlet due to chemical exchange with residual water in the solvent and quadrupolar

relaxation effects from the boron nucleus. The exact chemical shift of this peak can be highly

variable depending on concentration and temperature.

2.4. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~145 - 150 Thiophene C5

~138 - 142 Thiophene C2

~130 - 135 Thiophene C4

~125 - 130 Thiophene C3 (C-B)

~14 - 16 Thiophene C5-CH₃

~13 - 15 Thiophene C2-CH₃

2.5. Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six

carbon atoms in the molecule. The carbon atom attached to the boron (C3) is expected to have

a broader signal and its chemical shift can be influenced by the quadrupolar boron nucleus.

The chemical shifts of the thiophene ring carbons are influenced by the substitution pattern.

The methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The spectrum of 2,5-Dimethylthiophene-3-boronic acid is expected to be

dominated by absorptions from the O-H, C-H, C=C, and B-O bonds.
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3.1. Experimental Protocol: Attenuated Total Reflectance (ATR)
FT-IR
Rationale: ATR is a convenient and rapid technique for obtaining IR spectra of solid samples

with minimal sample preparation.

Sample Preparation: Place a small amount of the solid 2,5-Dimethylthiophene-3-boronic
acid directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.

3.2. Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3600 Broad, Strong
O-H stretch (boronic acid, H-

bonded)

~3100 - 3000 Medium C-H stretch (aromatic)

~2950 - 2850 Medium C-H stretch (aliphatic, CH₃)

~1600 - 1450 Medium to Weak C=C stretch (thiophene ring)

~1350 - 1300 Strong B-O stretch

~1200 Strong C-O stretch

~900 - 650 Medium to Strong
C-H out-of-plane bend

(aromatic)

3.3. Interpretation of the Predicted IR Spectrum
The most prominent feature in the predicted IR spectrum will be a broad, strong absorption in

the high-frequency region (3200-3600 cm⁻¹) characteristic of the hydrogen-bonded O-H

stretching of the boronic acid group.[2][3][4] The presence of both aromatic and aliphatic C-H

stretches will also be evident. The thiophene ring C=C stretching vibrations will appear in the
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1600-1450 cm⁻¹ region. A strong band around 1350-1300 cm⁻¹ is a key indicator of the B-O

bond stretch. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of

absorptions that are unique to the overall molecular structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure. For boronic acids,

electrospray ionization (ESI) is a common and effective technique.

4.1. Experimental Protocol: Electrospray Ionization Time-of-
Flight (ESI-TOF) MS
Rationale: ESI is a soft ionization technique that is well-suited for polar molecules like boronic

acids, often yielding the intact molecular ion. A TOF analyzer provides high mass accuracy.

Sample Preparation: Prepare a dilute solution of 2,5-Dimethylthiophene-3-boronic acid in

a suitable solvent such as methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

Ionization: Acquire the mass spectrum in both positive and negative ion modes.

Positive Ion Mode: Protonated molecules [M+H]⁺ and adducts with solvent or salts (e.g.,

[M+Na]⁺) are expected.

Negative Ion Mode: Deprotonated molecules [M-H]⁻ are expected.

High-Resolution MS: Obtain high-resolution mass data to confirm the elemental composition.

4.2. Predicted Mass Spectrometry Data
Ionization Mode Predicted m/z Formula Ion

Positive ESI 157.0434 C₆H₁₀BO₂S⁺ [M+H]⁺

Positive ESI 179.0253 C₆H₉BO₂SNa⁺ [M+Na]⁺

Negative ESI 155.0285 C₆H₈BO₂S⁻ [M-H]⁻
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4.3. Interpretation of Predicted Fragmentation Patterns
While ESI is a soft ionization technique, some in-source fragmentation can occur. For boronic

acids, a common fragmentation pathway is the loss of water.

dot graph { rankdir=LR; node [shape=box, style=rounded]; M_H [label="[M+H]⁺\nm/z =

157.0434"]; M_H_H2O [label="[M+H-H₂O]⁺\nm/z = 139.0328"]; M_H -> M_H_H2O [label="-

H₂O"]; } Caption: Predicted Fragmentation of the Protonated Molecule

In negative ion mode, fragmentation of the [M-H]⁻ ion can also provide structural information.

The loss of HBO₂ is a potential fragmentation pathway for boronic acids.

Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of 2,5-
Dimethylthiophene-3-boronic acid. The detailed interpretation of the expected NMR, IR, and

MS data, along with the rationale behind the proposed experimental protocols, offers a valuable

resource for researchers working with this compound. The provided information will aid in the

confirmation of its identity, assessment of its purity, and understanding of its structural features,

thereby supporting its effective utilization in chemical synthesis and drug development

programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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